Bendamustine - 16506-27-7

Bendamustine

Catalog Number: EVT-261337
CAS Number: 16506-27-7
Molecular Formula: C16H21Cl2N3O2
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bendamustine hydrochloride is a unique chemotherapeutic agent that belongs to the class of alkylating agents, but also displays antimetabolite properties similar to purine analogs. [] It was initially synthesized in the 1960s in the former German Democratic Republic [, ] with the goal of creating a less toxic alkylating agent that retained or enhanced efficacy. [] Bendamustine has a distinct pattern of cytotoxicity compared with conventional alkylating agents, making it a valuable tool for research in cancer biology and drug development. []

Synthesis Analysis

The synthesis of bendamustine hydrochloride involves a multi-step process starting from 4-amino-5-chloro-2-nitrobenzoic acid. [] A detailed description of the synthesis process is beyond the scope of this analysis, but interested readers are encouraged to refer to specialized chemistry journals for detailed protocols.

Molecular Structure Analysis

Bendamustine hydrochloride consists of three structural elements: a 2-chloroethylamine alkylating group, a benzimidazole ring, and a butyric acid side chain. [] The alkylating group is responsible for its DNA damaging properties, while the benzimidazole ring may contribute to its purine analog-like activity. [] The unique combination of these structural features distinguishes bendamustine from other alkylating agents and contributes to its distinct mechanism of action. []

Mechanism of Action

Bendamustine exerts its cytotoxic effects through multiple mechanisms. It primarily acts as an alkylating agent, inducing extensive and durable DNA damage, which triggers DNA damage response pathways. [, ] Unlike other alkylating agents, bendamustine primarily targets base excision repair pathways rather than mismatch repair pathways. [, ] This may explain its lack of cross-resistance with conventional alkylating agents. []

Bendamustine also activates p53-dependent DNA-damage stress responses, leading to apoptosis. [] Furthermore, it inhibits mitotic checkpoints, resulting in mitotic catastrophe, a form of cell death characterized by aberrant mitosis and cellular disintegration. [] The combination of these mechanisms, including DNA damage, apoptosis induction, and mitotic catastrophe, contributes to bendamustine's potent cytotoxic activity. []

Physical and Chemical Properties Analysis

Bendamustine hydrochloride is a white, microcrystalline powder with amphoteric properties. [] It is water-soluble and readily absorbed after intravenous administration. [] Specific data on its physical and chemical properties, such as melting point, boiling point, and solubility in various solvents, can be found in specialized chemical databases and publications.

Applications
  • Investigating mechanisms of DNA damage and repair: Bendamustine's unique DNA damaging properties make it a valuable tool for studying the intricate mechanisms of DNA damage and repair pathways. [, ] By analyzing the cellular responses to bendamustine-induced DNA lesions, researchers can gain insights into the repair mechanisms involved and identify potential targets for enhancing the efficacy of cancer therapies.
  • Exploring the role of apoptosis and mitotic catastrophe in cancer cell death: Bendamustine's ability to induce both apoptosis and mitotic catastrophe offers opportunities to investigate the contribution of these processes to cancer cell death. [] Understanding the interplay between these pathways and how they are modulated by bendamustine can provide valuable information for developing new therapeutic approaches that exploit these mechanisms.
  • Developing novel combination therapies: Bendamustine has demonstrated synergistic effects with other chemotherapeutic agents, such as nucleoside analogs, histone deacetylase inhibitors, and monoclonal antibodies. [, , ] These findings provide a rationale for investigating bendamustine-based combination therapies in preclinical models and clinical trials. By combining bendamustine with drugs that target different cellular pathways, researchers aim to enhance therapeutic efficacy and overcome drug resistance.
  • Analyzing the role of the tumor microenvironment in lymphoma response: Research indicates that bendamustine's efficacy may be influenced by the tumor microenvironment. [, , ] Studies using co-culture systems and in vivo models are exploring how interactions between lymphoma cells and stromal cells impact the response to bendamustine. These investigations aim to identify factors that contribute to drug resistance and develop strategies to overcome these challenges.
  • Investigating the role of specific biomarkers in predicting bendamustine response: Studies are exploring the association between certain biomarkers and bendamustine sensitivity. [, ] For example, the expression of CD69, an activation marker on lymphocytes, has been linked to bendamustine response in chronic lymphocytic leukemia. [] Identifying reliable biomarkers can help predict which patients are most likely to benefit from bendamustine therapy and guide treatment decisions.
Future Directions
  • Elucidating the role of the benzimidazole ring in bendamustine's mechanism of action: While the alkylating properties of bendamustine are well established, the contribution of its benzimidazole ring remains unclear. [] Further research is needed to determine whether the benzimidazole ring confers additional cytotoxic effects, such as purine analog-like activity, and how it influences bendamustine's interactions with DNA and cellular targets.
  • Identifying novel targets and pathways involved in bendamustine response: Despite significant progress in understanding bendamustine's mechanism of action, several aspects remain to be fully elucidated. [] Investigating the downstream signaling pathways activated by bendamustine-induced DNA damage and exploring the role of other cellular processes, such as autophagy and oxidative stress, can provide new insights into its cytotoxic effects and identify novel targets for therapeutic intervention.
  • Developing personalized therapeutic strategies based on bendamustine sensitivity: Understanding the factors that influence bendamustine response in individual patients is crucial for developing personalized therapeutic approaches. [] Further research is needed to identify predictive biomarkers, such as genetic mutations, protein expression levels, and microenvironmental factors, that can guide treatment decisions and optimize bendamustine efficacy.
  • Optimizing bendamustine-based combination therapies: Preclinical and clinical studies are investigating the combination of bendamustine with novel targeted therapies, such as Bcl-2 inhibitors, immune checkpoint inhibitors, and antibody-drug conjugates. [, ] These combinations aim to enhance therapeutic efficacy, overcome drug resistance, and improve outcomes for patients with various hematologic malignancies.
  • Exploring the potential of bendamustine in other cancer types: While bendamustine is primarily used in hematologic malignancies, its activity has also been observed in some solid tumors, such as breast cancer and hepatocellular carcinoma. [, ] Further research is needed to evaluate the efficacy and safety of bendamustine in these and other solid tumors and to determine the optimal treatment regimens.

Properties

CAS Number

16506-27-7

Product Name

Bendamustine

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)

InChI Key

YTKUWDBFDASYHO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Synonyms

endamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.